7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
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Overview
Description
GSK2193874 is a potent antagonist of TRPV4 channels, blocking the influx of calcium induced by the TRPV4 agonist GSK634775 with IC50 values of 2, 5, and 40 nM for rat, mouse, and human isoforms, respectively. It is selective for TRPV4 over ~200 other human receptors, channels, and enzymes. GSK2193874 is effective in vivo, as it resolves pulmonary edema resulting from myocardial infarction in mice. TRPV4 blockade with GSK2193874 does not alter heart rate or blood pressure in rats, although it attenuates decreases in pulmonary and systemic arterial pressures induced by TRPV4 agonists.
GSK2193874 is a potent antagonist of TRPV4 channels, blocking the influx of calcium induced by the TRPV4 agonist GSK634775 with IC50 values of 2, 5, and 40 nM. It is selective for TRPV4 over ~200 other human receptors, channels, and enzymes.
Scientific Research Applications
Application in Thermoregulation Studies
GSK2193874 has been used in studies related to thermoregulation , specifically in a mouse model . The compound is a TRPV4 antagonist , and TRPV4 is a widely distributed ion channel with both mechanical and thermosensitive properties .
In the study, researchers measured tail blood flow in lightly sedated mice at a range of ambient temperatures, with and without intraperitoneal administration of GSK2193874 . They found that tail blood flow increased with temperature . However, they also found that GSK2193874 increased tail blood flow at all temperatures .
This suggests that the increases in tail blood flow resulting from the TRPV4 antagonist must arise from a site other than the blood vessels themselves, perhaps in central cardiovascular control centers such as the paraventricular nucleus of the hypothalamus .
Mechanism of Action
Target of Action
GSK2193874, also known as “7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide”, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) . TRPV4 is a member of the Transient Receptor Potential (TRP) superfamily of cation channels .
Mode of Action
GSK2193874 inhibits Ca²⁺ influx through TRPV4 channels . It blocks TRPV4-mediated calcium influx in cells expressing native and recombinant TRPV4 .
Biochemical Pathways
The primary biochemical pathways affected by GSK2193874 involve the NMDA receptor and the NLRP3 inflammasome . Blocking TRPV4 prevents NMDA receptor-mediated glutamate excitotoxicity . The protein levels of the NLRP3 inflammasome complex and its downstream cytokines IL-1β and IL-18 increase in certain conditions, but TRPV4 inhibition or deletion markedly reverses the activation of the NLRP3 inflammasome pathway .
Pharmacokinetics
GSK2193874 is an orally bioavailable TRPV4 inhibitor . It shows low clearance (7.3 mL/min/kg) and good rat oral bioavailability (31%) .
properties
IUPAC Name |
7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOZBSCHXCGPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38BrF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
CAS RN |
1336960-13-4 |
Source
|
Record name | 1336960-13-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary target of GSK2193874?
A: GSK2193874 is a selective antagonist of the TRPV4 channel, a non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. [, , , , , , , , , , , , ]
Q2: How does GSK2193874 interact with TRPV4 channels?
A: While the exact binding site remains unclear, GSK2193874 acts as an antagonist, effectively blocking the influx of calcium ions (Ca2+) through the TRPV4 channel. [, , , , , , , ] This blockage inhibits the downstream signaling pathways typically activated by TRPV4. [, , , , , , ]
Q3: What are the downstream effects of TRPV4 inhibition by GSK2193874?
A3: Blocking TRPV4 with GSK2193874 leads to a variety of downstream effects, including:
- Reduced pulmonary edema: GSK2193874 prevents and resolves pulmonary edema induced by heart failure in animal models by maintaining endothelial integrity. [, ]
- Alleviated atrial fibrillation: In rat models, GSK2193874 reduces atrial fibrillation susceptibility by reversing abnormal action potential duration, reducing atrial fibroblast activation, and lessening immune cell infiltration. []
- Attenuated inflammation: GSK2193874 reduces inflammation in various models, including acute lung injury induced by lipopolysaccharide [] and stretch-induced inflammation in human annulus fibrosus cells. []
- Improved cognitive function: In a mouse model of hypertension, GSK2193874, alongside mineralocorticoid receptor antagonist eplerenone, improves cognitive function and reduces microglia density. []
Q4: What is the molecular formula and weight of GSK2193874?
A4: GSK2193874 has the molecular formula C36H38BrF3N4O2 and a molecular weight of 693.6 g/mol.
Q5: Are there studies on the material compatibility, stability, or catalytic properties of GSK2193874?
A5: The provided research focuses primarily on the biological activity and pharmacological properties of GSK2193874. There is limited information regarding its material compatibility, stability under various conditions, or catalytic properties.
Q6: Are there any computational chemistry studies or QSAR models developed for GSK2193874 or its analogs?
A6: The provided research primarily focuses on in vitro and in vivo studies of GSK2193874. More detailed information regarding computational chemistry, QSAR models, or structure-activity relationships would require further investigation.
Q7: What is the pharmacokinetic profile of GSK2193874?
A: GSK2193874 is orally active, readily crosses the blood-brain barrier [, ], and exhibits efficacy in various animal models. [, , , , ] Specific details on its absorption, distribution, metabolism, and excretion (ADME) require further investigation.
Q8: What in vitro and in vivo models have been used to evaluate GSK2193874's efficacy?
A8: Various in vitro and in vivo models have been employed:
- Cell-based assays: Human cell lines and primary cells, including endothelial cells, airway smooth muscle cells, and spiral ganglion neurons, were utilized to study GSK2193874's effects on calcium influx, cell viability, and cytokine release. [, , , , , ]
- Animal models: Rodent (mice, rats) and canine models were used to investigate GSK2193874's effects on pulmonary edema, heart failure, atrial fibrillation, acute lung injury, osteoarthritis pain, and cognitive function. [, , , , , , , ]
Q9: What is the safety profile of GSK2193874?
A: While preclinical studies suggest GSK2193874 is well-tolerated in animal models [, ], further research is needed to fully understand its safety profile, potential adverse effects, and long-term consequences.
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